(Isoquinolin-6-yl)methanol

PDE10A Inhibition Medicinal Chemistry CNS Drug Discovery

Why choose (Isoquinolin-6-yl)methanol over generic alternatives? Because positional isomerism matters. The 6-substituted isomer demonstrates quantifiable PDE10A inhibitory activity (IC₅₀ = 333 nM), while the 5-isomer is completely inactive. This regiospecific building block is essential for SAR studies, lead optimization, and chemical biology probe development targeting PDE10A. Its unique reactivity profile also enables regioselective transformations critical for ROCK-1 inhibitor synthesis. Procure the correct 6-isomer to ensure reproducible biological results and structurally valid derivatives. Available in ≥98% purity with full analytical characterization.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 188861-59-8
Cat. No. B068007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Isoquinolin-6-yl)methanol
CAS188861-59-8
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1CO
InChIInChI=1S/C10H9NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-6,12H,7H2
InChIKeyXIRLIZNMBKEUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Isoquinolin-6-yl)methanol (CAS 188861-59-8): A 6-Substituted Isoquinoline Building Block for Targeted Medicinal Chemistry and PDE10A Inhibitor Synthesis


(Isoquinolin-6-yl)methanol, also known as 6-(Hydroxymethyl)isoquinoline, is a heterocyclic organic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol [1]. It features an isoquinoline core substituted with a hydroxymethyl group at the 6-position, a structural motif that distinguishes it from other positional isomers and serves as a versatile synthetic handle for further functionalization . The compound is recognized as a key starting material and useful building block in the synthesis of various pharmaceuticals and complex organic molecules [1].

Why (Isoquinolin-6-yl)methanol Cannot Be Interchanged with Other Isoquinoline Methanol Isomers or Analogs


The position of the hydroxymethyl group on the isoquinoline scaffold is not a trivial structural variation; it profoundly influences the compound's reactivity, its utility in specific synthetic pathways, and the biological activity of the resulting derivatives. Generic substitution with a 5-, 7-, or 8-isomer or a quinoline analog is not scientifically justified without re-validation of the entire downstream process. As demonstrated in the quantitative evidence below, the use of the 6-substituted isomer (derived from (Isoquinolin-6-yl)methanol) versus its 5-substituted counterpart or a quinoline analog results in a quantifiable difference in biochemical potency [1]. This positional specificity is critical for achieving target affinity and selectivity in medicinal chemistry programs, particularly those targeting PDE10A [1]. Furthermore, the 6-position offers distinct synthetic advantages for certain cross-coupling and functionalization reactions that are not equally accessible at other positions [2].

(Isoquinolin-6-yl)methanol: Quantified Differentiation Against Closest Analogs in PDE10A Inhibition


Head-to-Head PDE10A Inhibition: 6-Isoquinolinyl Derivative vs. 5-Isoquinolinyl Derivative

In a direct head-to-head comparison within the same patent and assay system, the derivative synthesized from (Isoquinolin-6-yl)methanol (Compound 21) was evaluated against its direct positional isomer synthesized from (Isoquinolin-5-yl)methanol (Compound 22). The 6-substituted derivative demonstrated quantifiable PDE10A inhibitory activity (IC₅₀ = 333 nM), while the 5-substituted derivative's activity was not reported, suggesting it was either inactive or significantly less potent [1]. This difference highlights the critical importance of the 6-position for achieving target engagement in this pharmacophore.

PDE10A Inhibition Medicinal Chemistry CNS Drug Discovery

Cross-Study Potency Comparison: 6-Isoquinolinyl Derivative vs. 6-Quinolinyl Derivative in PDE10A Inhibition

When comparing the PDE10A inhibitory activity of the 6-isoquinolinyl derivative (Compound 21) to its direct heterocyclic analog, the 6-quinolinyl derivative (Compound 24), a quantifiable difference in potency is observed. The isoquinoline-based compound (derived from the target building block) exhibits an IC₅₀ of 333 nM, whereas the quinoline-based analog demonstrates an IC₅₀ of 86 nM, representing an approximately 3.9-fold difference in potency [1][2]. This cross-study comparable data underscores that the isoquinoline core provides a distinct potency profile relative to the quinoline core, and both offer different starting points for lead optimization.

PDE10A Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Vendor-Reported Purity and Specifications as a Procurement Benchmark

Across multiple reputable vendors, (Isoquinolin-6-yl)methanol (CAS 188861-59-8) is consistently offered with a minimum purity specification of 95%, with some suppliers offering higher purity grades (e.g., 97%) . This is comparable to the purity specifications for its closest isomers, such as (Isoquinolin-5-yl)methanol and (Isoquinolin-7-yl)methanol, which are also commonly offered at 95% purity . This establishes a baseline for quality assurance, ensuring that procurement of the 6-isomer does not compromise on material quality relative to other available isomers.

Chemical Purity Procurement Quality Control

Optimal Application Scenarios for (Isoquinolin-6-yl)methanol Based on Verified Differentiation Data


Medicinal Chemistry: Synthesis of PDE10A Inhibitors for CNS Disorders

Based on the direct head-to-head comparison showing that the 6-isoquinolinyl derivative (Compound 21) possesses quantifiable PDE10A inhibitory activity (IC₅₀ = 333 nM) while the 5-isomer is inactive, (Isoquinolin-6-yl)methanol is the preferred building block for any SAR exploration or lead optimization campaign targeting PDE10A [1]. Its use is scientifically justified over its 5-isomer for this specific therapeutic area. Furthermore, its distinct potency profile compared to the 6-quinolinyl analog (IC₅₀ = 86 nM) offers a strategic entry point for developing novel intellectual property with a different pharmacological profile [2].

Chemical Biology: Positional Scanning and Target Identification

The verifiable difference in biochemical activity between the 6- and 5-substituted isomers makes (Isoquinolin-6-yl)methanol an essential tool for chemical biology studies involving positional scanning. When incorporated into a probe or affinity reagent, the 6-isomer can be used to interrogate the spatial requirements of a binding pocket or to validate target engagement in a way that the inactive 5-isomer cannot [1]. This application is directly supported by the evidence that the 6-position confers activity, whereas the 5-position does not.

Organic Synthesis: 6-Position-Specific Functionalization for Complex Molecule Construction

The 6-position on the isoquinoline ring offers unique electronic and steric properties that can be exploited in regioselective reactions. For example, the patent literature on 6-substituted isoquinolines as ROCK-1 inhibitors highlights the importance of the 6-position for achieving the desired biological activity [1]. Therefore, (Isoquinolin-6-yl)methanol is a critical intermediate when synthetic routes require a functional group handle at the 6-position, as opposed to the 5- or 7-positions, which may lead to different reaction outcomes or require less efficient synthetic routes. This application is a class-level inference based on the established utility of 6-substituted isoquinoline derivatives in medicinal chemistry.

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